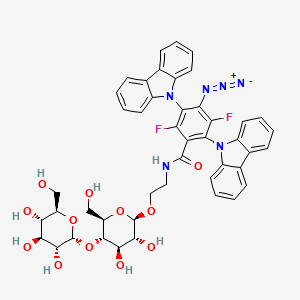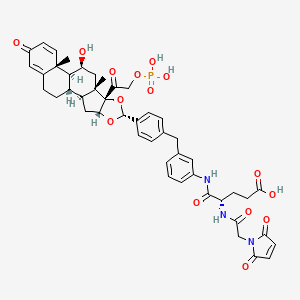
Mal-Cz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-Cz is a maltose-derived fluorescence-on imaging probe primarily used for the detection of Escherichia coli and Staphylococcus aureus . It has a molecular weight of 896.84 g/mol and a chemical formula of C45H42F2N6O12 . This compound is notable for its ability to turn on fluorescence upon binding to specific bacterial targets, making it a valuable tool in microbiological research and diagnostics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Cz involves a photochemical reaction. A solution of the precursor compound (100 mg, 0.183 mmol) is dissolved in methanol (120 mL) and irradiated until the azide peak at 2118 cm^-1 disappears, which typically takes about 30 minutes . This reaction is monitored using infrared spectroscopy to ensure the complete conversion of the precursor to this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain consistency across batches.
化学反応の分析
Types of Reactions
Mal-Cz undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group in this compound reacting with alkyne-containing molecules to form triazoles.
Fluorescence turn-on reaction: Upon binding to bacterial targets, this compound exhibits a fluorescence turn-on effect, which is crucial for its application in imaging.
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: These are commonly used in the CuAAC reaction to catalyze the formation of triazoles.
Methanol: Used as a solvent in the photochemical synthesis of this compound.
Major Products
Triazoles: Formed from the CuAAC reaction.
Fluorescent complexes: Formed upon binding to bacterial targets, enabling imaging applications.
科学的研究の応用
Mal-Cz has a wide range of applications in scientific research, including:
Microbiological research: Used to detect and image Escherichia coli and Staphylococcus aureus.
Diagnostic tools: Employed in the development of diagnostic assays for bacterial infections.
Chemical biology: Utilized in studies involving fluorescence imaging to track bacterial presence and behavior.
作用機序
Mal-Cz exerts its effects through a fluorescence turn-on mechanism. The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules . Upon binding to bacterial targets, the fluorescence of this compound is activated, allowing for the visualization of the bacteria. This mechanism involves the interaction of this compound with specific molecular targets on the bacterial surface, leading to a conformational change that triggers fluorescence.
類似化合物との比較
Similar Compounds
Fluorescein: Another widely used fluorescent dye, but it lacks the specificity for bacterial detection that Mal-Cz offers.
Rhodamine: Similar to fluorescein, rhodamine is a general fluorescent dye without the targeted bacterial detection capability.
DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to DNA, used in cell imaging but not specific to bacteria.
Uniqueness of this compound
This compound stands out due to its specificity for detecting Escherichia coli and Staphylococcus aureus . Unlike general fluorescent dyes, this compound’s fluorescence is activated upon binding to these bacterial targets, making it a powerful tool for targeted imaging and diagnostics in microbiological research.
特性
分子式 |
C45H42F2N6O12 |
|---|---|
分子量 |
896.8 g/mol |
IUPAC名 |
4-azido-2,5-di(carbazol-9-yl)-N-[2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethyl]-3,6-difluorobenzamide |
InChI |
InChI=1S/C45H42F2N6O12/c46-32-31(43(61)49-17-18-62-44-41(60)39(58)42(30(20-55)64-44)65-45-40(59)38(57)37(56)29(19-54)63-45)35(52-25-13-5-1-9-21(25)22-10-2-6-14-26(22)52)33(47)34(50-51-48)36(32)53-27-15-7-3-11-23(27)24-12-4-8-16-28(24)53/h1-16,29-30,37-42,44-45,54-60H,17-20H2,(H,49,61)/t29-,30-,37-,38+,39-,40-,41-,42-,44-,45-/m1/s1 |
InChIキー |
ONXSHNFAHVAQSR-ILRZTQHASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCOC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)
![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)


![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)
![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)
![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)


![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)
![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)

